

A Comparative Guide to Inter-laboratory Antimony-123 Measurement Protocols

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Compound of Interest

Compound Name: Antimony-123

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This guide provides a comprehensive comparison of various laboratory protocols for the measurement of the stable isotope **Antimony-123** (^{123}Sb). While a formal inter-laboratory comparison study involving the circulation of identical samples to multiple laboratories for ^{123}Sb analysis is not readily available in published literature, this document synthesizes data from several independent studies to offer an objective overview of current methodologies and their performance. The aim is to assist researchers in selecting or developing appropriate protocols for their specific analytical needs.

Data Presentation: Performance of ^{123}Sb Measurement Protocols

The following table summarizes the reported $\delta^{123}\text{Sb}$ values and their reproducibility for various certified reference materials (CRMs) and standard solutions across different analytical protocols. The $\delta^{123}\text{Sb}$ value represents the deviation of the $^{123}\text{Sb}/^{121}\text{Sb}$ ratio in a sample from that of a standard reference material, expressed in per mille (‰). Lower standard deviations (SD or 2SD) indicate higher precision and reproducibility.

Protocol ID	Analytical Technique	Certified Reference Material (CRM) / Standard Solution	Reported $\delta^{123}\text{Sb}$ (‰)	Reproducibility ($\pm 2\text{SD}$ or 2sd , ‰)
P1	HG-MC-ICP-MS	GSD-3	Similar to previously published values	0.05
(Single-step thiol silica purification) [1][2]	SDO-1	Similar to previously published values	0.05	
BCR-176R	Similar to previously published values	0.05		
In-house isotopic standard solution (SPEX)	-0.52 to 0.40	0.03 - 0.06		
P2	MC-ICP-MS	Standard Solutions (Alfa, SPEX, GSB, SCP) relative to NIST SRM 3102a	0.02, 0.29, 0.24, 0.30	0.03
(Standard Doping Method) [3]				
P3	HG-MC-ICP-MS	GSD-12, GSD-1, GSD-3a (sedimentary)	Consistent with reference data	Not explicitly stated
(Two-step: HG + thiol silica purification)[4][5]	GSS-5 (soil)	Consistent with reference data	Not explicitly stated	

AGV-2 (andesitic)	-0.38	0.06		
BIR-1 (basaltic)	-0.16	0.03		
P4	fs-LA-MC-ICP-MS	In-house stibnite standards	Not applicable (used for bracketing)	< 0.1 (long-term)
(in situ analysis)				
[6]				

Experimental Protocols: Methodologies for Key Experiments

Protocol P1: Single-Step Purification with Thiol-Functionalized Mesoporous Silica Powder followed by HG-MC-ICP-MS[\[1\]](#)[\[2\]](#)[\[7\]](#)

This protocol is designed for the precise determination of antimony isotopic composition in a variety of environmental, geological, and biological samples, particularly those with low Sb concentrations and complex matrices.[\[1\]](#)[\[2\]](#)

- **Sample Digestion:** Solid samples (e.g., sediments, soils, biological tissues) are digested using microwave-assisted acid digestion.
- **Purification:** The digested sample solution is passed through a column containing thiol-functionalized mesoporous silica powder (TSP). This single-step process effectively separates antimony from interfering elements.
- **Analysis:** The purified antimony fraction is then analyzed using Hydride Generation Multi-Collector Inductively Coupled Plasma Mass Spectrometry (HG-MC-ICP-MS). Hydride generation enhances the sensitivity and reduces matrix effects during analysis.

Protocol P2: Standard Doping Method with MC-ICP-MS[\[3\]](#)

This method is presented as a new protocol for antimony isotopic analysis, particularly for rock samples with low antimony content.

- **Sample Preparation:** The sample is dissolved.
- **Purification:** A single column of AG50W-X8 resin is used to separate antimony from the sample matrix.
- **Standard Doping:** The purified sample is mixed with a known antimony standard.
- **Analysis:** The isotopic composition of the mixture is measured using a Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) instrument. The instrumental mass bias is corrected using a standard-sample bracketing technique combined with internal normalization (e.g., using Sn). The antimony isotope composition of the original sample is then calculated from the mixture's composition.

Protocol P3: Two-Step Purification (Hydride Generation and Thiol Silica) followed by HG-MC-ICP-MS[4][5]

This novel two-step purification method is designed for high-precision Sb isotope analysis in low-concentration and complex-matrix samples.[4]

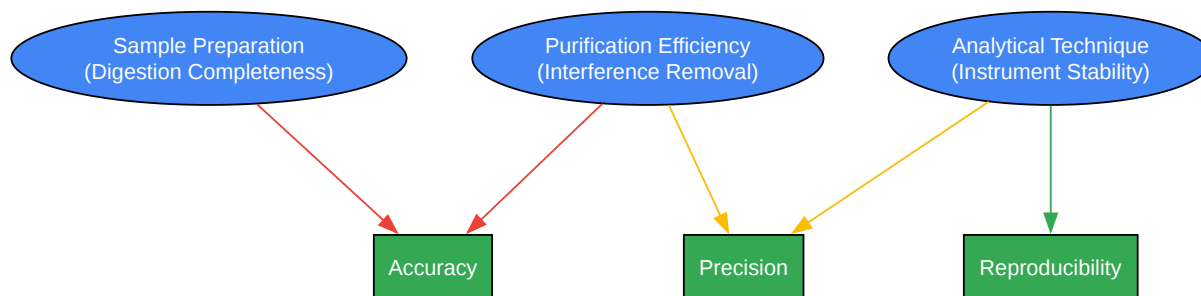
- **First Purification Step (Hydride Generation):** Hydride generation is employed to separate antimony from the major elements in the sample matrix. Two modes are established: a flow mode for water samples and a no-flow mode for solid geological samples.[5]
- **Second Purification Step (Thiol Silica Column):** The antimony, now in the gas phase as stibine (SbH_3), is trapped and further purified using a thiol silica column.
- **Analysis:** The final purified sample is analyzed by HG-MC-ICP-MS.

Protocol P4: In situ Femtosecond Laser Ablation MC-ICP-MS (fs-LA-MC-ICP-MS)[6]

This protocol is used for the direct, in situ determination of antimony isotope ratios in solid samples, such as Sb minerals, with high spatial resolution.

- **Sample Preparation:** A solid sample (e.g., a mineral section) is placed in the laser ablation chamber.
- **Laser Ablation:** A femtosecond laser is used to ablate a small amount of material from the sample surface.
- **Analysis:** The ablated aerosol is transported to a Multi-Collector Inductively Coupled Plasma Mass Spectrometer (MC-ICP-MS) for isotopic analysis. Mass bias is typically corrected using a standard-sample bracketing protocol with an internal standard (e.g., Sn).

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com